5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Description
This compound is a flavonoid glycoside characterized by a central chromen-4-one (flavone) backbone substituted with hydroxyl groups at positions 5 and 5. The structure includes two glycosidic attachments:
- A β-D-glucopyranosyl group at the 3-hydroxy position.
- A branched oligosaccharide moiety at the 2-phenyl position, comprising a β-D-glucopyranosyl unit linked to a 6-methyloxane (likely a rhamnose derivative).
Its molecular formula is C₃₃H₄₀O₂₂, with a molecular weight of 812.66 g/mol (calculated from and ). The compound is structurally related to kaempferol glycosides, such as astragalin (kaempferol-3-O-β-D-glucoside) , but distinguished by the additional glycosylation at the phenyl ring.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOVKRHRUYSLY-QDSFYBSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346054 | |
| Record name | Kaempferol 3-rutinoside 4'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89439-58-7 | |
| Record name | Kaempferol 3-rutinoside 4'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the glycosylation of a flavonoid core with various sugar moieties. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the flavonoid glycosides. Alternatively, chemical synthesis methods can be scaled up, utilizing continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the flavonoid core, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic linkages, allowing for the modification of the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products of these reactions include oxidized flavonoid derivatives, reduced flavonoids, and modified glycosides with different sugar moieties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule to study glycosylation reactions and the synthesis of complex natural products.
Biology
Biologically, it exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in the study of natural product pharmacology.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and cardioprotective activities.
Industry
Industrially, it is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. The glycosidic moieties enhance its solubility and bioavailability, facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound’s dual glycosylation enhances polarity and solubility compared to monoglycosylated analogs like astragalin.
- The branched rhamnose moiety may influence receptor binding specificity, as seen in hesperidin’s interaction with Hedgehog pathway targets .
Functional and Bioactivity Comparisons
Antimicrobial Activity
- Target Compound: Limited direct data, but related kaempferol glycosides exhibit moderate antibacterial effects (MIC ~100–500 µg/mL against Gram-positive bacteria) .
- Compound 7 () : Synthetic 1,3-dioxolane derivatives showed broad-spectrum activity (MIC 4.8–125 µg/mL against S. aureus and C. albicans), attributed to ester groups disrupting microbial membranes .
Enzyme Inhibition
- Target Compound : Molecular docking studies predict strong binding to Rhipicephalus microplus acetylcholinesterase (RmAChE1; docking score: -8.25 kcal/mol), comparable to rutin (-8.55 kcal/mol) .
- Hesperidin : Inhibits Hedgehog signaling in cancer stem cells (IC₅₀ ~10 µM) via interactions with Smoothened receptors .
Pharmacokinetics
- The target compound’s glycosylation may delay aglycone release in the gut, contrasting with simpler glycosides like astragalin, which are rapidly hydrolyzed .
Research Findings and Mechanistic Insights
Similarity Indexing and Activity Cliffs
- Activity landscape modeling () highlights "cliffs" where minor structural changes (e.g., hydroxylation patterns) drastically alter bioactivity. For example, quercetin derivatives exhibit higher antioxidant activity than kaempferol analogs due to additional 3'-OH groups .
Activité Biologique
The compound 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid glycoside that exhibits a variety of biological activities. Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its solubility and bioavailability. This article explores its biological activities based on recent research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may play a role in various diseases related to oxidative stress.
- Anti-inflammatory Effects : It modulates key signaling pathways such as NF-κB and MAPK. These pathways are involved in the regulation of inflammation and cell survival. By inhibiting these pathways, the compound may reduce inflammation in various tissues.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.
Antioxidant Activity
A study demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results showed a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells compared to controls.
Anti-inflammatory Activity
Research highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests potential therapeutic applications for inflammatory diseases.
Antimicrobial Activity
In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
Case Studies
- Oxidative Stress Reduction : In a controlled study involving diabetic rats treated with the compound for 30 days, there was a marked reduction in blood glucose levels and oxidative stress markers compared to untreated diabetic controls.
- Inflammation Modulation : A clinical trial involving patients with rheumatoid arthritis showed that supplementation with this compound led to significant reductions in joint pain and swelling after 12 weeks of treatment.
Data Table Summary
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antioxidant | Scavenging free radicals | Reduced MDA levels; increased GSH levels |
| Anti-inflammatory | Inhibition of cytokines | Decreased TNF-alpha and IL-6 production |
| Antimicrobial | Disruption of cell membranes | MIC = 50 µg/mL against Staphylococcus aureus and E. coli |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
